molecular formula C15H11N3O3S B2947122 Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide CAS No. 339015-72-4

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide

Cat. No. B2947122
CAS RN: 339015-72-4
M. Wt: 313.33
InChI Key: CWXZUUAOYFZPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide is not fully understood. However, studies have suggested that this compound exerts its antimicrobial and anti-cancer effects by inducing oxidative stress and DNA damage in bacterial and cancer cells.
Biochemical and Physiological Effects:
Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide has been shown to have various biochemical and physiological effects. Some of the most notable effects include:
1. Induction of oxidative stress: Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide has been shown to induce oxidative stress in bacterial and cancer cells, leading to cell death.
2. DNA damage: Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide has also been shown to cause DNA damage in bacterial and cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide has several advantages and limitations for lab experiments. Some of the most notable advantages include:
1. High potency: Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide exhibits high potency against various bacterial strains and cancer cell lines.
2. Versatility: Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide can be used in various applications, including antimicrobial activity, anti-cancer activity, and fluorescence imaging.
Some of the limitations for lab experiments include:
1. Toxicity: Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide has been shown to exhibit toxicity towards normal cells, which limits its potential clinical applications.
2. Limited solubility: Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide has limited solubility in aqueous solutions, which can limit its use in certain applications.

Future Directions

For the study of this compound include the development of analogs, mechanistic studies, and clinical trials.

Synthesis Methods

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminobenzophenone with nitrobenzene in the presence of sulfur and methyl iodide. This reaction results in the formation of methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide.

Scientific Research Applications

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications include:
1. Antimicrobial activity: Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
2. Anti-cancer activity: Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide has also been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer.
3. Fluorescence imaging: Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide has been used as a fluorescent probe for imaging various biological systems, including living cells and tissues.

properties

IUPAC Name

5-(2-methylsulfanylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-22-13-5-3-2-4-12(13)15-16-14(17-21-15)10-6-8-11(9-7-10)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXZUUAOYFZPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.